molecular formula C4H5ClN4 B1285385 2-Chloro-5-hydrazinylpyrazine CAS No. 299441-13-7

2-Chloro-5-hydrazinylpyrazine

Cat. No.: B1285385
CAS No.: 299441-13-7
M. Wt: 144.56 g/mol
InChI Key: MIAGZVVFJPCALQ-UHFFFAOYSA-N
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Description

2-Chloro-5-hydrazinylpyrazine is a useful research compound. Its molecular formula is C4H5ClN4 and its molecular weight is 144.56 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Chemical Compounds

2-Chloro-5-hydrazinylpyrazine serves as a precursor in the synthesis of various chemical compounds. For instance, it is used in the one-pot synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives, utilizing chloramine T trihydrate as an oxidizing agent. This method allows the creation of new synthetic scaffolds, which can be further diversified using palladium-catalyzed cross-coupling reactions (Mal et al., 2015).

Antimycobacterial Activity

Some derivatives of this compound exhibit antimycobacterial properties. Research on 5-Chloro-N-phenylpyrazine-2-carboxamides, a related compound, has shown significant in vitro activity against Mycobacterium tuberculosis. These compounds are synthesized and screened for activity against various mycobacterial strains, including drug-resistant strains (Zítko et al., 2013).

Environmental and Agricultural Studies

This compound derivatives are also studied in the context of environmental and agricultural applications. For example, atrazine, a derivative, is frequently detected in groundwater and is used as a herbicide. Studies have assessed the environmental risk associated with its use, focusing on contamination of drainage water by derivatives of atrazine and their impact on soil and water quality (Dousset et al., 2004).

Electrophilic Substitutions and Reactions

Research on electrophilic substitutions of related compounds, like 1-chloro-5-hydrazino-9,10-anthracenedione, has provided insights into reaction sequences and regiochemistry. Such studies contribute to the understanding of chemical properties and reactions involving this compound derivatives (Kim & Wiemer, 2004).

Safety and Hazards

2-Chloro-5-hydrazinylpyrazine is classified under the GHS07 hazard class . It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It should be handled with care, and appropriate safety measures should be taken while handling it .

Properties

IUPAC Name

(5-chloropyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-3-1-8-4(9-6)2-7-3/h1-2H,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAGZVVFJPCALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578965
Record name 2-Chloro-5-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299441-13-7
Record name 2-Chloro-5-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2,5-dichloropyrazine (CombiPhos, 2.00 g, 13.42 mmol), ammonium hydroxide (5.05 mL, 38.9 mmol), and water (10.0 mL) was added hydrazine hydrate (1.57 mL, 32.2 mmol). The mixture was heated at reflux for about 17 h, cooled in an ice bath for about 15 min, filtered, washed with ice cold water (3×25 mL), and dried in a vacuum oven at about 70° C. to give the title compound (1.60 g, 78%): LC/MS (Table 1, Method h) Rt=1.07 min; MS m/z: 145.0 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.05 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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